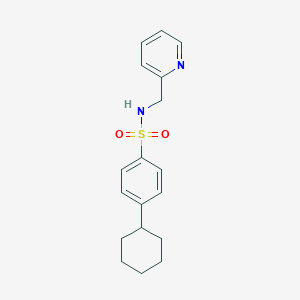
4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CYM-51010 and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory compounds in the body. It has also been found to inhibit the activity of certain proteins that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and swelling in animal models of inflammatory diseases. It has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide in lab experiments is its ability to inhibit the activity of COX-2 without affecting the activity of COX-1, which is involved in the production of protective compounds in the body. This makes it a potentially safer alternative to other anti-inflammatory drugs that can cause gastrointestinal side effects. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide. One potential direction is to further investigate its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro and in animal models. Another potential direction is to investigate its potential use in the treatment of inflammatory diseases, as it has been found to have anti-inflammatory properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use in scientific research.
Synthesemethoden
The synthesis of 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of cyclohexylamine, pyridine-2-carboxaldehyde, and benzenesulfonyl chloride in the presence of a base. The reaction mixture is then stirred for several hours, and the resulting product is purified using column chromatography. The yield of the product is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory properties and has been used in studies related to the treatment of inflammatory diseases. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-23(22,20-14-17-8-4-5-13-19-17)18-11-9-16(10-12-18)15-6-2-1-3-7-15/h4-5,8-13,15,20H,1-3,6-7,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVCGVKXFJXZHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-Aminonaphtho[2,1-b]furan-2-yl)ethanone](/img/structure/B497386.png)
![2-(2-oxo-1,3,4',5'-tetrahydrospiro[2H-indole-3,5'-[1,3,4]-oxadiazole]-2'-ylmethyl)-1,3-benzothiazole](/img/structure/B497387.png)
![4',9'-dimethoxy-6',7'-dihydrospiro(cyclohexane-1,7'-[5'H]-furo[3,2-g]chromene)-5'-one](/img/structure/B497389.png)
![4-Methoxyspiro[7H-furo[3,2-g][1]benzopyran-7,1'-cyclohexan]-5(6H)-one](/img/structure/B497391.png)

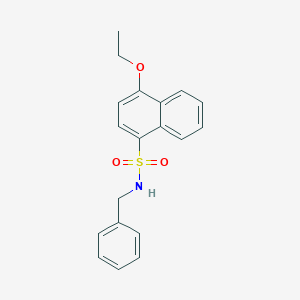
![3-fluoro-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B497395.png)

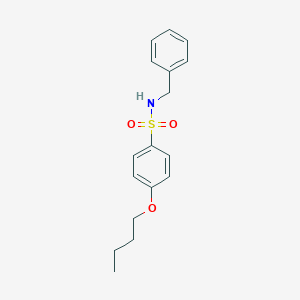
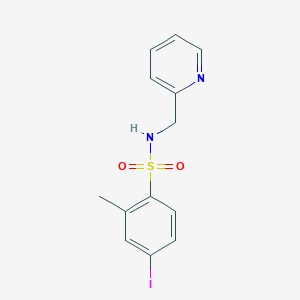

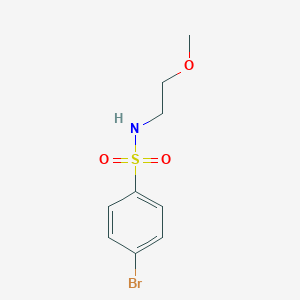

![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497409.png)